molecular formula C6H10O2 B13988454 1-Penten-3-one, 4-hydroxy-4-methyl- CAS No. 22082-43-5

1-Penten-3-one, 4-hydroxy-4-methyl-

Cat. No.: B13988454
CAS No.: 22082-43-5
M. Wt: 114.14 g/mol
InChI Key: CANVUQXZGKVFSR-UHFFFAOYSA-N
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Description

1-Penten-3-one, 4-hydroxy-4-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated ketone, characterized by the presence of both a hydroxyl group and a ketone group within its structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Penten-3-one, 4-hydroxy-4-methyl- can be synthesized through several methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form mesityl oxide, which is then subjected to further reactions to introduce the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of 1-Penten-3-one, 4-hydroxy-4-methyl- typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-one, 4-hydroxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Penten-3-one, 4-hydroxy-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 4-hydroxy-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in chemical reactions that modify biomolecules, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-penten-2-one: Similar in structure but lacks the hydroxyl group.

    Mesityl oxide: Another unsaturated ketone with similar reactivity but different functional groups.

Uniqueness

1-Penten-3-one, 4-hydroxy-4-methyl- is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in various chemical and industrial applications .

Properties

CAS No.

22082-43-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-hydroxy-4-methylpent-1-en-3-one

InChI

InChI=1S/C6H10O2/c1-4-5(7)6(2,3)8/h4,8H,1H2,2-3H3

InChI Key

CANVUQXZGKVFSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C=C)O

Origin of Product

United States

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